molecular formula C23H28FN3O3S B11339988 [1-(Benzylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(Benzylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11339988
M. Wt: 445.6 g/mol
InChI Key: YMRVESHDNPXQQO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylmethanesulfonylpiperidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines or by using piperidine derivatives.

    Introduction of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2-fluorobenzene and a suitable leaving group.

    Formation of the Piperazine Ring: The final step involves the coupling of the intermediate with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved can vary, but they often include signal transduction, metabolic regulation, or cellular communication.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine
  • 1-(2-Bromophenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine
  • 1-(2-Methylphenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine

Comparison: Compared to its analogs, 1-(2-fluorophenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C23H28FN3O3S

Molecular Weight

445.6 g/mol

IUPAC Name

(1-benzylsulfonylpiperidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H28FN3O3S/c24-21-8-4-5-9-22(21)25-14-16-26(17-15-25)23(28)20-10-12-27(13-11-20)31(29,30)18-19-6-2-1-3-7-19/h1-9,20H,10-18H2

InChI Key

YMRVESHDNPXQQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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